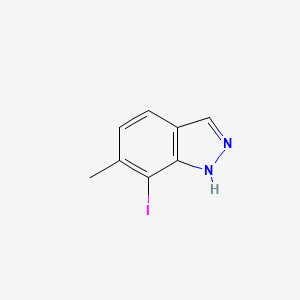

7-Iodo-6-methyl-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7IN2 |

|---|---|

Molecular Weight |

258.06 g/mol |

IUPAC Name |

7-iodo-6-methyl-1H-indazole |

InChI |

InChI=1S/C8H7IN2/c1-5-2-3-6-4-10-11-8(6)7(5)9/h2-4H,1H3,(H,10,11) |

InChI Key |

HJETYGGFQYMSLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=NN2)I |

Origin of Product |

United States |

Mechanistic Investigations of 7 Iodo 6 Methyl 1h Indazole Formation and Reactivity

Elucidation of Reaction Pathways in Halogenation Processes (Iodination)

The introduction of an iodine atom onto the indazole scaffold is a key transformation, often serving as a prelude to further functionalization via cross-coupling reactions. vulcanchem.comchim.it The direct iodination of 6-methyl-1H-indazole to yield 7-Iodo-6-methyl-1H-indazole is an electrophilic aromatic substitution reaction. The mechanism is influenced by the nature of the iodinating agent and the reaction conditions.

Commonly, molecular iodine (I₂) is used in the presence of a base. chim.itrsc.org The base, such as potassium hydroxide (B78521) (KOH), deprotonates the indazole at the N1 position, increasing the electron density of the heterocyclic ring system and enhancing its nucleophilicity. This facilitates the attack on the electrophilic iodine species.

Another effective iodinating agent is N-iodosuccinimide (NIS). This reagent offers milder reaction conditions and can lead to improved yields and regioselectivity. The reaction with NIS is also believed to proceed through an electrophilic substitution pathway.

The regioselectivity of the iodination, directing the iodine to the C7 position, is governed by the electronic and steric effects of the existing methyl group at the C6 position. The methyl group is an ortho-, para-directing activator, and while the C5 position is also activated, steric hindrance may favor substitution at the C7 position.

Detailed mechanistic studies often employ computational methods, such as Density Functional Theory (DFT), to model the transition states and intermediates, providing insights into the reaction energetics and preferred pathways. mdpi.com These studies can help to rationalize the observed regioselectivity and optimize reaction conditions.

Interactive Data Table: Reagents and Conditions for Iodination of Indazoles

| Reagent | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iodine (I₂) | KOH | DMF | Room Temp | 71.2 | rsc.org |

| N-Iodosuccinimide (NIS) | NaOH | DMF | Room Temp | - | researchgate.net |

| Iodine (I₂) | K₂CO₃ | DMF | - | Good | chim.it |

Studies of C-H Activation Mechanisms in Indazole Derivatization

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unreactive C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. pkusz.edu.cnacs.org In the context of indazole derivatization, C-H activation strategies allow for the introduction of various substituents at specific positions of the indazole core.

The mechanisms of these reactions are highly dependent on the choice of metal catalyst (e.g., palladium, rhodium, iridium, cobalt), the directing group, and the coupling partner. nih.govpkusz.edu.cnacs.org For indazoles, the N1- or N2-bound substituents can act as directing groups, guiding the metal catalyst to a specific C-H bond, typically at the C7 or C3 position.

A common mechanistic pathway involves the coordination of the directing group to the metal center, followed by cyclometalation to form a metallacyclic intermediate. This step is often the rate-determining step and is influenced by the acidity of the C-H bond and the stability of the resulting metallacycle. Subsequent steps can involve oxidative addition, migratory insertion, and reductive elimination to afford the functionalized product and regenerate the active catalyst.

For instance, rhodium(III)-catalyzed C-H activation of aldehyde phenylhydrazones has been shown to proceed through a double C-H activation and C-H/C-H cross-coupling to form 1H-indazoles. nih.gov Mechanistic studies, including kinetic isotope effect experiments and the isolation of intermediates, have been crucial in elucidating these complex catalytic cycles. pkusz.edu.cn

Interactive Data Table: Metal Catalysts in Indazole C-H Activation

| Metal Catalyst | Directing Group | Position Functionalized | Coupling Partner | Reference |

|---|---|---|---|---|

| Rhodium(III) | Imidate | C7 | Nitrosobenzenes | nih.gov |

| Palladium(II) | N-H | C2 | Iodoarenes | acs.org |

| Silver(I) | Hydrazone | C7 | - | acs.org |

| Cobalt(III) | N-aryl | C2 | Aldehydes | mdpi.com |

Understanding Radical Processes in Indazole Functionalization

Radical reactions offer unique pathways for the functionalization of indazoles, often complementing traditional ionic and organometallic methods. These processes typically involve the generation of a radical species, which can then react with the indazole ring.

One notable example is the radical nitration of 2H-indazoles using iron(III) nitrate (B79036) in the presence of TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxy) and oxygen. chim.it A plausible mechanism involves the generation of a nitrogen dioxide radical, which then attacks the indazole ring.

Photoredox catalysis has also emerged as a powerful tool for generating radical intermediates under mild conditions. aablocks.com For instance, the use of an iridium-based photocatalyst can facilitate the generation of nitrogen-centered radicals from N-H bonds, which can then undergo intramolecular cyclization. aablocks.com The involvement of radical intermediates in a reaction can be probed through the use of radical scavengers like TEMPO or butylated hydroxytoluene (BHT), which would inhibit the reaction if a radical pathway is operative. acs.org

Decarboxylative iodination is another process that can proceed through a radical mechanism. The reaction of a carboxylic acid with an iodine source can generate an aryl radical via decarboxylation, which then combines with an iodine radical to form the aryl iodide. acs.org

Interactive Data Table: Radical Reactions in Indazole Functionalization

| Reaction Type | Radical Source/Mediator | Key Intermediate | Scavenger Test | Reference |

|---|---|---|---|---|

| Nitration | Fe(NO₃)₃ / TEMPO | Nitrogen dioxide radical | - | chim.it |

| C-H Amination | Ag(I) oxidant | Radical intermediacy | TEMPO, BHT, DPE | acs.org |

| Decarboxylative Iodination | Benzoyl hypoiodite | Aryl radical | - | acs.org |

| Photoredox Catalysis | Ir(dtbbpy)(ppy)₂PF₆ | Nitrogen-centered radical | - | aablocks.com |

Mechanistic Aspects of Cyclization Reactions in Indazole Synthesis

The formation of the indazole core itself is a critical step, and various cyclization strategies have been developed. Understanding the mechanisms of these reactions is essential for controlling the regioselectivity and achieving high yields.

One classical method is the Cadogan cyclization, which involves the reductive cyclization of o-nitrobenzylamines or related compounds. smolecule.com A more contemporary approach involves the intramolecular C-H amination of arylhydrazones. For example, silver(I)-mediated intramolecular oxidative C-H amination of α-ketoester-derived hydrazones provides an efficient route to 1H-indazoles. acs.org Mechanistic studies suggest that this reaction may proceed via an outer-sphere electron transfer from the Ag(I) oxidant to the hydrazone, generating a radical intermediate that undergoes cyclization. acs.org

Another important cyclization strategy is the intramolecular Ullmann-type reaction. thieme-connect.com This copper-mediated process involves the cyclization of an ortho-haloarylhydrazone. The mechanism is thought to involve the formation of a copper(I) complex with the hydrazone, followed by an intramolecular C-N bond formation. Several mechanistic pathways have been proposed for the reaction of the copper complex with the aryl halide, including oxidative addition/reductive elimination, sigma bond metathesis, single electron transfer (SET), and iodine atom transfer (IAT). researchgate.net

Theoretical studies have also been instrumental in understanding the cyclization mechanisms. For example, a proposed hydrogen bond-propelled mechanism for the cyclization step in the synthesis of 1H-indazole from o-fluorobenzaldehyde and hydrazine (B178648) has been shown to be more feasible than previously suggested mechanisms. researchgate.netcolab.ws

Interactive Data Table: Cyclization Reactions for Indazole Synthesis

| Reaction Name | Key Reagents/Catalysts | Starting Material | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Cadogan Cyclization | Triethyl phosphite | Nitroarenes | Reductive cyclization | smolecule.com |

| Ag(I)-Mediated C-H Amination | Silver(I) salt | α-Ketoester-derived hydrazones | Outer-sphere electron transfer, radical intermediacy | acs.orgacs.org |

| Intramolecular Ullmann Reaction | Copper catalyst, base | ortho-Haloarylhydrazone | Oxidative addition, SET, IAT, etc. | thieme-connect.comresearchgate.net |

| Hydrazine Condensation/Cyclization | Hydrazine hydrate (B1144303) | o-Fluorobenzaldehyde | Hydrogen bond propelled mechanism | researchgate.netcolab.ws |

Structural Elucidation and Advanced Spectroscopic Characterization of 7 Iodo 6 Methyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise placement of each atom within the 7-Iodo-6-methyl-1H-indazole structure can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound displays a set of distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the indazole core typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the electronic effects of the iodo and methyl substituents. The methyl group at the 6-position is expected to show a singlet in the upfield region, typically around δ 2.5 ppm. The proton on the nitrogen atom of the indazole ring (N-H) often appears as a broad singlet at a variable chemical shift, which can be confirmed by D₂O exchange.

A representative, though not specific to this exact isomer, ¹H NMR data for a related iodo-methyl-indazole derivative shows aromatic protons in the δ 7-8 ppm range. For instance, in a similar structure, aromatic protons exhibit splitting patterns that are characteristic of their substitution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~8.0 | s |

| H-4 | ~7.5 | d |

| H-5 | ~7.2 | d |

| CH₃ (at C6) | ~2.5 | s |

Note: The predicted values are based on general principles of NMR spectroscopy and data from analogous structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each of the eight carbon atoms. The carbon atom attached to the iodine (C-7) will be significantly influenced by the heavy atom effect, causing its signal to appear at a relatively upfield chemical shift, potentially around δ 90-100 ppm. The carbons of the aromatic ring will resonate in the typical range of δ 110-150 ppm. The methyl carbon will appear at a characteristic upfield position, generally between δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-3 | ~135 |

| C-3a | ~140 |

| C-4 | ~128 |

| C-5 | ~125 |

| C-6 | ~138 |

| C-7 | ~95 |

| C-7a | ~142 |

Note: The predicted values are based on general principles of NMR spectroscopy and data from analogous structures. Actual experimental values may vary.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons on the benzene (B151609) ring. HSQC would correlate each proton to its directly attached carbon atom, while HMBC would show correlations between protons and carbons that are two or three bonds away, confirming the connectivity of the entire molecule. For instance, an HMBC correlation between the methyl protons and C-5, C-6, and C-7 would definitively place the methyl group at the C-6 position.

Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of atoms. For example, a NOESY correlation between the H-5 proton and the methyl protons would provide further evidence for the assigned regiochemistry.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₇IN₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M]⁺), confirming its molecular formula. rsc.orgnih.gov The nominal molecular weight is approximately 258.06 g/mol . chemscene.comfluorochem.co.uk

Electron ionization (EI) mass spectrometry would also reveal a characteristic fragmentation pattern. The fragmentation of the molecular ion can provide structural information. uni-saarland.de Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals. For this compound, one would expect to see fragments corresponding to the loss of an iodine atom ([M-I]⁺), a methyl radical ([M-CH₃]⁺), or hydrogen cyanide ([M-HCN]⁺) from the indazole ring. The presence of iodine would also be indicated by its characteristic isotopic pattern.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Identity |

|---|---|

| 258 | [M]⁺ |

| 243 | [M-CH₃]⁺ |

| 131 | [M-I]⁺ |

Note: The fragmentation pattern is predictive and based on common fragmentation rules for similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands.

A broad absorption band in the region of 3100-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the indazole ring. The C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the aromatic indazole system would be observed in the 1450-1650 cm⁻¹ region. acs.org The C-I stretching vibration is expected to appear in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹. mdpi.com

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3100-3400 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch (CH₃) | 2850-2960 |

| C=C and C=N Stretch | 1450-1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or acetonitrile, would show absorption bands corresponding to π → π* transitions within the conjugated aromatic system. mdpi.comresearchgate.net The indazole core itself has a characteristic absorption profile. The presence of the iodo and methyl substituents can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε) compared to the parent indazole molecule. The electronic effects of these substituents can extend the conjugation and lead to bathochromic (red) or hypsochromic (blue) shifts. For example, the UV-Vis spectra of similar indazole derivatives show absorption bands in the range of 200-400 nm. mdpi.comresearchgate.net

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Structural Analysis of this compound Remains Elusive Due to Lack of Crystallographic Data

A comprehensive search for the X-ray crystallographic data of this compound has yielded no specific structural information for this compound. Despite extensive searches of chemical databases and scientific literature, the precise three-dimensional arrangement of atoms in the solid state, which is essential for a detailed analysis of its molecular geometry, crystal packing, and intermolecular interactions, remains unavailable in the public domain.

X-ray crystallography is the definitive method for determining the solid-state structure of molecules, providing unequivocal evidence of tautomeric forms, bond lengths, bond angles, and the nature of non-covalent interactions that govern the crystal lattice. For indazole derivatives, such studies are crucial for understanding their chemical behavior and biological activity. The preference for the 1H- or 2H-tautomeric form in the solid state is a key structural feature that is definitively established through crystallographic analysis. Generally, unsubstituted indazoles tend to favor the 1H-tautomer in the solid state due to its greater thermodynamic stability.

Furthermore, a detailed crystallographic study would elucidate the specific intermolecular interactions, such as hydrogen bonding involving the indazole N-H group and potential halogen bonding involving the iodine atom. Analysis of π-stacking interactions between the aromatic rings would also be possible, providing a complete picture of the supramolecular assembly.

Without access to the crystallographic data for this compound, a detailed discussion as per the requested outline, including data tables on its specific molecular geometry and intermolecular interactions, cannot be provided at this time. The scientific community awaits the publication of such data to fully characterize this compound.

However, a detailed analysis of a closely related compound for which crystallographic data is available could serve as a valuable proxy, illustrating the principles of structural elucidation in the indazole family.

Computational and Theoretical Chemistry Studies on 7 Iodo 6 Methyl 1h Indazole and Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For 7-Iodo-6-methyl-1H-indazole and its analogs, DFT calculations provide a fundamental understanding of their molecular structure and behavior.

Before calculating molecular properties, the geometry of the molecule must be optimized to find its most stable, lowest-energy conformation. This is typically achieved using DFT methods, such as the B3LYP functional with a basis set like 6-31G+(d,p) or 6-311++G(d,p). nih.govmdpi.cominformaticsjournals.co.inresearcher.life

Once the geometry is optimized, the electronic structure can be analyzed. Key aspects of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. informaticsjournals.co.innih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to be excited. nih.gov For indazole derivatives, the HOMO and LUMO distributions typically span across the aromatic system. nih.gov

The Molecular Electrostatic Potential (MEP) is another crucial property derived from DFT calculations. It maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution. nih.govnih.gov The MEP is color-coded to identify different potential regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. nih.govnih.gov For indazole derivatives, negative potential sites are typically located around electronegative atoms like nitrogen and oxygen, while positive sites are found near hydrogen atoms. nih.govnih.gov This analysis helps predict sites for intermolecular interactions, such as hydrogen bonding. nih.gov

Table 1: Representative DFT-Calculated Properties for Indazole Analogs

| Property | Typical Finding for Indazole Analogs | Significance | Reference |

|---|---|---|---|

| HOMO Energy | -6 to -7.5 eV | Indicates electron-donating capability. | mdpi.com |

| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting capability. | mdpi.com |

| HOMO-LUMO Gap (ΔE) | ~4 to 5.5 eV | A smaller gap implies higher chemical reactivity and lower stability. | nih.govmdpi.com |

| MEP Negative Regions | Located on nitrogen atoms of the indazole ring. | Predicts sites for electrophilic attack and hydrogen bond acceptance. | nih.govnih.gov |

| MEP Positive Regions | Located on the N-H proton and aromatic C-H protons. | Predicts sites for nucleophilic attack and hydrogen bond donation. | nih.govnih.gov |

The aromaticity of the indazole ring system is a key feature influencing its stability and reactivity. This property can be quantified using various quantum chemical descriptors. One common method is the Harmonic Oscillator Model of Aromaticity (HOMA). nih.gov The HOMA index evaluates aromaticity based on the geometric parameters (bond lengths) of a ring, comparing them to an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system.

For substituted indazoles, the presence of electron-withdrawing or electron-donating groups can modulate the electron density and delocalization within the bicyclic system. For this compound, the electron-donating methyl group and the electron-withdrawing iodo group have opposing effects. While the indazole system generally maintains its aromatic character, these substituents can cause localized perturbations in electron distribution, which can be quantified by aromaticity indices like HOMA and Nucleus-Independent Chemical Shift (NICS). science.gov

DFT calculations are instrumental in predicting the reactivity and selectivity of chemical reactions. The HOMO-LUMO gap provides a general measure of reactivity, while the MEP map identifies specific reactive sites. nih.govnih.gov For this compound, the MEP would highlight the nitrogen atoms as primary sites for electrophilic attack or protonation.

Furthermore, DFT can predict the regioselectivity of reactions like electrophilic substitution or metalation. researchgate.net The iodine atom at position 7 and the methyl group at position 6 exert both steric and electronic effects that direct incoming reagents. The bulky iodine atom may sterically hinder attack at the C7 position, while the electron-donating methyl group at C6 would activate the benzene (B151609) portion of the indazole ring towards electrophilic substitution. Computational models can calculate the activation energies for different reaction pathways, allowing for the prediction of the most likely product. acs.org This is particularly valuable in planning synthetic routes for complex indazole derivatives.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions. nih.govresearchgate.net

For this compound, MD simulations can be used to explore its conformational landscape. Although the indazole core is rigid, substituents can have rotational freedom. More importantly, MD simulations are used to study how the molecule interacts with its environment, such as solvent molecules or a biological macromolecule like a protein. nih.gov By simulating the ligand within a protein's binding site, MD can assess the stability of the binding pose predicted by molecular docking. longdom.orglongdom.org It can reveal key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the iodine atom), and hydrophobic interactions, and determine their persistence over time. acs.org These simulations are crucial for validating computational models and understanding the dynamic nature of molecular recognition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis of Indazole Derivatives (focused on structural attributes)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgaboutscience.eu For indazole derivatives, 2D and 3D-QSAR models have been developed to guide the design of new potent molecules. nih.govlongdom.orglongdom.org

These models rely on calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure. These descriptors can be categorized as:

Physicochemical: e.g., LogP (lipophilicity), molecular weight. researchgate.net

Steric: e.g., Molar refractivity, steric parameters that describe the bulk of substituents. longdom.org

Electronic: e.g., Dipole moment, partial atomic charges. researchgate.net

Topological: Descriptors derived from the 2D graph of the molecule. researchgate.net

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation linking these descriptors to the observed biological activity (e.g., IC50 values). nih.govlongdom.org Robust QSAR models, validated by internal and external cross-validation techniques, can accurately predict the activity of new, unsynthesized compounds. longdom.orgresearchgate.net For indazole derivatives, QSAR studies have often highlighted the importance of steric and electronic properties in determining their biological efficacy, providing a framework for rational drug design. nih.govlongdom.org

Table 2: Common Descriptors in QSAR Models for Indazole Analogs

| Descriptor Type | Example Descriptor | Structural Attribute Represented | Reference |

|---|---|---|---|

| Steric | Steric Descriptors (from 3D-QSAR) | The size and shape of the molecule and its substituents. | nih.govlongdom.org |

| Electronic | Electrostatic Field (from 3D-QSAR) | The distribution of charge within the molecule. | nih.gov |

| Physicochemical | Alignment-Independent Descriptors | Properties like hydrophobicity, polarizability, and hydrogen bonding capacity. | longdom.orglongdom.org |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability and chemical reactivity. | researchgate.net |

Molecular Docking Studies (focused on binding mechanisms and interactions with hypothetical target sites for understanding molecular recognition)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). sci-hub.se It is a fundamental tool in structure-based drug design, used to understand how a molecule like this compound might interact with a hypothetical biological target. aboutscience.euresearchgate.net

The process involves placing the 3D structure of the ligand into the active site of the receptor and using a scoring function to evaluate the fitness of numerous possible binding poses. sci-hub.se The output is a ranked list of poses, with the top-ranked pose representing the most likely binding mode. sci-hub.se

Analysis of the predicted binding pose reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. For this compound, these interactions could include:

Hydrogen Bonds: The N-H group of the indazole ring can act as a hydrogen bond donor, while the nitrogen atom at position 2 can act as an acceptor. rsc.org

Halogen Bonds: The iodine atom at position 7 can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the receptor's active site.

Hydrophobic Interactions: The methyl group and the benzene ring portion of the indazole core can form favorable hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The aromatic indazole ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan. rsc.org

By identifying these potential interactions, molecular docking provides a structural hypothesis for the molecule's mechanism of action and helps explain the structural basis for its activity, guiding further optimization. researchgate.netnih.gov

Table 3: Potential Intermolecular Interactions for Indazole Analogs in a Hypothetical Binding Site

| Interaction Type | Indazole Moiety Involved | Hypothetical Interacting Partner (Amino Acid Residue) | Reference |

|---|---|---|---|

| Hydrogen Bond (Donor) | N1-H | Aspartate, Glutamate, Serine (side chain carbonyl/hydroxyl) | rsc.org |

| Hydrogen Bond (Acceptor) | N2 | Serine, Threonine (side chain hydroxyl), Arginine (side chain amine) | rsc.org |

| Halogen Bond | C7-Iodo | Carbonyl oxygen (peptide backbone), Serine, Aspartate | |

| Hydrophobic | 6-Methyl group, Benzene ring | Alanine, Valine, Leucine, Isoleucine | nih.gov |

| π-π Stacking | Indazole aromatic system | Phenylalanine, Tyrosine, Tryptophan, Histidine | rsc.org |

Theoretical Insights into Tautomeric Equilibrium and Stability

Computational chemistry provides critical insights into the tautomeric equilibrium and relative stability of indazole derivatives, including this compound and its analogs. The indazole core can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. Theoretical studies consistently show that for the parent indazole and most substituted derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. austinpublishinggroup.comcaribjscitech.com This stability is largely attributed to the benzenoid character of the 1H form, in contrast to the quinonoid nature of the 2H form, which results in a loss of aromaticity. researchgate.net

The energy difference between the 1H and 2H tautomers of unsubstituted indazole has been calculated using various theoretical methods. These studies report that the 1H tautomer is more stable by approximately 2.3 to 4.5 kcal/mol. austinpublishinggroup.com For instance, MP2/6-31G** calculations indicate an energy difference of 3.6 kcal/mol, which, when corrected for thermal energy and entropy effects, corresponds to a Gibbs free energy difference (ΔG²⁹⁸) of 4.1 kcal/mol in favor of the 1H-tautomer. austinpublishinggroup.com Similarly, calculations at the B3LYP/6-311++G(d,p) level show the 1H-isomer to be more stable by about 20 kJ·mol⁻¹ (approximately 4.8 kcal/mol). acs.org

Substituents on the indazole ring significantly influence the tautomeric equilibrium. Electron-withdrawing groups, such as iodo and nitro groups, have been shown to further stabilize the 1H-tautomer. For example, in the case of 3-iodo-indazole, the energy difference between the 1H and 2H tautomers increases to about 6 kcal/mol, indicating a stronger preference for the 1H form. wuxibiology.com Conversely, the position of substituents can also play a role; for instance, an electron-withdrawing iodine atom at position 4 has been suggested to stabilize the 2H-tautomer by reducing the electron density at the N1 position.

The following table presents a compilation of theoretical data for unsubstituted indazole and some of its substituted analogs, which provides a basis for understanding the tautomeric equilibrium.

| Compound/Analog | Method | Property | 1H-Tautomer | 2H-Tautomer | Energy Difference (ΔE) | Reference |

| Indazole | MP2/6-31G** | Relative Energy | 0.0 kcal/mol | +3.6 kcal/mol | 3.6 kcal/mol | austinpublishinggroup.com |

| Indazole | B3LYP/6-311++G(d,p) | Relative Energy | 0.0 kJ/mol | +20.0 kJ/mol | 20.0 kJ/mol | acs.org |

| Indazole | DFT B97X-D/6-31G | Relative Energy | 0.0 kcal/mol | +4.46 kcal/mol | 4.46 kcal/mol | wuxibiology.com |

| 1-Methylindazole | Not Specified | Relative Energy | 0.0 kcal/mol | +3.2 kcal/mol | 3.2 kcal/mol | austinpublishinggroup.com |

| 3-Iodo-indazole | DFT B97X-D/6-31G | Relative Energy | 0.0 kcal/mol | ~+6.0 kcal/mol | ~6.0 kcal/mol | wuxibiology.com |

| Indazole | Not Specified | Dipole Moment | 1.60 D | 3.40 D | - | caribjscitech.com |

Note: The data presented is for unsubstituted indazole and its analogs. Specific computational studies for this compound were not found in the literature reviewed. The energy difference consistently favors the 1H-tautomer.

The significant difference in calculated dipole moments between the 1H- and 2H-tautomers (e.g., 1.60 D for 1H-indazole vs. 3.40 D for 2-methyl-2H-indazole) is another key theoretical insight. caribjscitech.com This difference can be used to experimentally distinguish between the two forms and is indicative of their distinct electronic distributions. The higher dipole moment of the 2H-tautomer reflects its quinonoid structure and greater charge separation.

Chemical Transformations and Advanced Derivatization of 7 Iodo 6 Methyl 1h Indazole

Cross-Coupling Reactions at the Halo-Substituted Position (C7-Iodine)

The carbon-iodine bond at the C7 position is the most reactive site for transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows for milder reaction conditions and broader substrate scope. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the indazole core.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of C(sp²)–C(sp²) bonds. organic-chemistry.org In the context of 7-iodo-6-methyl-1H-indazole, this reaction facilitates the introduction of various aryl and heteroaryl groups at the C7 position. The reaction typically involves the coupling of the iodoindazole with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. google.com

The reaction tolerates a wide array of functional groups on the boronic acid partner, allowing for the synthesis of a diverse library of 7-aryl-6-methyl-1H-indazoles. The electronic properties of the substituents on the boronic acid generally have a modest effect on the reaction's efficiency, with both electron-rich and electron-poor aryl groups coupling effectively.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 7-Phenyl-6-methyl-1H-indazole |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 7-(4-Methoxyphenyl)-6-methyl-1H-indazole |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 7-(Pyridin-3-yl)-6-methyl-1H-indazole |

| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 7-(Thiophen-2-yl)-6-methyl-1H-indazole |

Negishi Coupling and Other Metal-Catalyzed Cross-Couplings

Beyond the Suzuki-Miyaura reaction, the C7-iodo group is an excellent substrate for various other palladium- or nickel-catalyzed cross-coupling reactions. These methods expand the range of accessible structures by allowing the formation of bonds with different types of carbon atoms (sp², sp³, sp).

Negishi Coupling: This reaction involves the coupling of the iodoindazole with an organozinc reagent. researchgate.net A key advantage of the Negishi coupling is its ability to form C(sp²)-C(sp³) bonds, enabling the introduction of alkyl groups at the C7 position. The organozinc reagents are typically prepared in situ from the corresponding alkyl or aryl halides.

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the iodoindazole with an alkene to form a C7-alkenyl derivative. wikipedia.orgdrugfuture.com This reaction is highly valuable for introducing vinyl groups, which can serve as handles for further synthetic transformations. The reaction typically requires a palladium catalyst and a base to neutralize the hydrogen iodide formed during the catalytic cycle. google.com A patent for preparing indazole compounds describes a Heck reaction between 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and 2-vinyl pyridine, illustrating the utility of this reaction on the indazole scaffold. google.com

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the iodoindazole with a terminal alkyne, catalyzed by a combination of palladium and copper(I) complexes. wikipedia.orglibretexts.org The resulting 7-alkynyl-6-methyl-1H-indazoles are versatile intermediates for synthesizing more complex heterocyclic systems through cycloaddition reactions or for creating extended π-conjugated systems. thieme-connect.de

Table 2: Overview of Other Cross-Coupling Reactions at the C7-Position

| Reaction Name | Coupling Partner | Catalyst System | Resulting Bond | Product Type |

| Negishi Coupling | Organozinc (R-ZnX) | Pd or Ni | C(sp²)-C(sp²), C(sp²)-C(sp³) | 7-Aryl/Alkyl-indazole |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd catalyst | C(sp²)-C(sp²) | 7-Alkenyl-indazole |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) cocatalyst | C(sp²)-C(sp) | 7-Alkynyl-indazole |

Further Functionalization of the Indazole Nucleus (C-H Functionalization)

While cross-coupling reactions at the C7 position are highly efficient, direct C-H functionalization offers an atom-economical alternative for modifying other positions on the indazole ring. nih.gov For the 1H-indazole tautomer, the C3 position is generally the most electronically rich and sterically accessible site on the pyrazole (B372694) ring, making it a primary target for electrophilic substitution and directed C-H activation. nih.govnih.govresearchgate.net

Direct C-H arylation at the C3 position of N-substituted indazoles with aryl iodides or bromides can be achieved using a palladium catalyst, often in combination with a specific ligand such as 1,10-phenanthroline (B135089). nih.govresearchgate.net For this compound, functionalization at the C3 position would yield a 3,7-disubstituted product. The existing substituents at C6 and C7 may exert some electronic and steric influence, but the intrinsic reactivity of the C3-H bond typically dominates.

Functionalization of the C-H bonds on the benzene (B151609) moiety (C4 and C5) is more challenging due to their lower reactivity compared to the C3-H bond. Achieving regioselectivity at these positions often requires the installation of a directing group at the N1 position. Without such a group, reactions would likely occur preferentially at the C3 position.

Strategies for Modifications at the Methyl Group (C6-Methyl)

The methyl group at the C6 position provides another avenue for derivatization, allowing for the introduction of new functional groups and the extension of the molecular framework. Common strategies involve benzylic halogenation or oxidation.

Benzylic Halogenation: The C6-methyl group can be converted into a halomethyl group (e.g., -CH₂Br) through free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. The resulting 7-iodo-6-(bromomethyl)-1H-indazole is a highly valuable intermediate, as the benzylic bromide is susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functionalities, including amines, alcohols, thiols, and cyanides, thereby creating diverse side chains at the C6 position.

Oxidation: The methyl group can be oxidized to introduce oxygen-containing functional groups. Mild oxidation can yield the corresponding aldehyde (7-iodo-1H-indazole-6-carbaldehyde), while stronger oxidizing agents can produce the carboxylic acid (7-iodo-1H-indazole-6-carboxylic acid). These functional groups are versatile handles for further transformations; for example, the aldehyde can undergo reductive amination or Wittig reactions, and the carboxylic acid can be converted into esters, amides, or other acid derivatives.

Synthesis of Complex Indazole Architectures using this compound as a Building Block

The true synthetic power of this compound lies in the sequential application of the aforementioned transformations to construct complex, poly-functionalized molecules. By strategically combining cross-coupling reactions at C7, C-H functionalization at C3, and modifications at the C6-methyl group, intricate molecular scaffolds can be assembled efficiently.

For instance, a synthetic sequence could begin with a Suzuki-Miyaura coupling to install a desired aryl group at the C7 position. Subsequently, the C6-methyl group could be oxidized to a carboxylic acid, which is then converted to an amide. Finally, a direct C-H arylation could be performed at the C3 position to complete the synthesis of a tri-substituted indazole derivative. This step-wise approach, where each reactive site is addressed selectively, highlights the utility of this compound as a cornerstone for building molecules with precise substitution patterns, a critical requirement in drug discovery and materials science. This strategic approach is exemplified in the synthesis of complex pharmaceutical agents like Axitinib, where multiple positions on the indazole core are functionalized to achieve the target structure. chemicalbook.com

Role of 7 Iodo 6 Methyl 1h Indazole As a Chemical Intermediate in Complex Molecule Synthesis

Precursor in Multistep Organic Synthesis

As a chemical intermediate, 7-Iodo-6-methyl-1H-indazole serves as a crucial building block in the construction of more complex molecular architectures. The iodine at the 7-position is particularly amenable to substitution reactions, allowing for the introduction of diverse functionalities.

One of the most powerful methods for forming new carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction . nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. In this context, this compound can react with various boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups at the C7-position. This strategy is widely employed in medicinal chemistry to explore the structure-activity relationship (SAR) of potential drug candidates. nih.govnih.gov The general scheme for such a transformation is a cornerstone in the synthesis of many indazole-based therapeutic agents. nih.gov

Another key transformation is the Buchwald-Hartwig amination , a palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgnih.gov This reaction would allow for the introduction of a wide range of primary and secondary amines at the 7-position of the indazole ring, a common modification in the development of kinase inhibitors and other pharmaceuticals. nih.gov The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, making it applicable to a wide array of heterocyclic compounds. libretexts.org

Below is a representative table of potential cross-coupling reactions involving a generic iodo-indazole intermediate.

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | C-C |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, BINAP, NaOtBu | C-N |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | C-C |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C-C |

Scaffold for Novel Chemical Libraries

The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. rsc.orgnih.gov this compound is an ideal starting point for the generation of novel chemical libraries for high-throughput screening. The reactivity of the C7-iodo group allows for the parallel synthesis of a large number of derivatives.

By employing combinatorial chemistry techniques, a single intermediate like this compound can be reacted with a diverse set of building blocks (e.g., a library of boronic acids for Suzuki couplings or amines for Buchwald-Hartwig aminations) to rapidly generate a library of structurally related compounds. This approach is instrumental in the early stages of drug discovery for identifying hit compounds against a specific biological target. The methyl group at the 6-position provides a specific steric and electronic feature that can be crucial for modulating the biological activity and pharmacokinetic properties of the resulting compounds.

Contribution to Methodological Development in Organic Synthesis

While specific studies detailing the use of this compound in developing new synthetic methods are not prominent, iodo-substituted indazoles, in general, are valuable substrates for testing and optimizing new catalytic systems. The development of more efficient and versatile palladium-catalyzed cross-coupling reactions often relies on challenging substrates to demonstrate the robustness of the new methodology. nih.gov

For instance, the development of new ligands for the Buchwald-Hartwig amination or Suzuki coupling might use substrates like this compound to test their efficacy in coupling reactions involving sterically hindered or electronically challenging partners. nih.govwikipedia.org The presence of the NH group in the indazole ring can sometimes interfere with catalytic cycles, necessitating the development of catalyst systems that are tolerant of such functional groups, thus avoiding the need for additional protection-deprotection steps. nih.govnih.gov The successful application of a new synthetic method to a substrate like this compound would demonstrate its utility for the broader class of N-heterocyclic compounds, which are of immense importance in the pharmaceutical industry. nih.gov

Future Research Directions and Unexplored Avenues

Development of More Sustainable Synthetic Routes

Traditional syntheses of functionalized indazoles often rely on harsh conditions, stoichiometric reagents, and hazardous solvents. The future of synthesizing 7-Iodo-6-methyl-1H-indazole and its derivatives lies in the adoption of green chemistry principles. benthamdirect.com This involves exploring methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas for future investigation include:

Catalyst Innovation: Moving beyond traditional metal catalysts to more sustainable alternatives. This includes using earth-abundant metals, developing highly efficient nanocatalysts, or even employing natural catalysts like lemon peel powder, which has been used for synthesizing other 1H-indazoles. researchgate.netacs.org

Green Solvents: Replacing conventional volatile organic compounds with greener alternatives such as polyethylene (B3416737) glycol (PEG-400) or water-based systems. acs.orgorganic-chemistry.org

Energy Efficiency: Employing energy-efficient techniques like ultrasound irradiation or microwave-assisted synthesis to reduce reaction times and energy input. researchgate.net

Flow Chemistry: Utilizing continuous flow reactors can offer improved safety, scalability, and reproducibility for the synthesis of indazole intermediates. acs.org

| Parameter | Conventional Methods | Future Sustainable Directions |

|---|---|---|

| Catalysts | Palladium, Copper salts | Copper oxide nanoparticles, Natural catalysts researchgate.netacs.org |

| Solvents | DMF, Dioxane | PEG-400, Water, Ethanol acs.orgsamipubco.com |

| Energy Source | High-temperature reflux | Ultrasound, Microwave, Visible Light researchgate.netnih.gov |

| Process | Batch synthesis | Continuous flow synthesis acs.org |

Advanced Mechanistic Understanding of Complex Transformations

The reactivity of the 7-iodo substituent makes this compound an ideal substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are pivotal for creating complex molecules. mdpi.comresearchgate.net However, the precise mechanisms of these transformations on the indazole scaffold, particularly with the influence of adjacent substituents, are not fully understood.

Future research should focus on:

Identifying Reaction Intermediates: Utilizing advanced spectroscopic techniques and trapping experiments to isolate and characterize transient intermediates in reactions like the Cadogan cyclization or palladium-catalyzed C-H amination. nih.govmdpi.com

Kinetic Studies: Performing detailed kinetic analysis to understand the rate-determining steps and the influence of ligands, bases, and solvents on reaction efficiency and selectivity.

Computational Modeling: Employing theoretical calculations to model reaction pathways, transition states, and energy barriers, providing insights that are difficult to obtain experimentally. mdpi.com For instance, understanding the oxidative addition and reductive elimination steps in Suzuki coupling involving the C7-I bond is crucial for optimizing reaction conditions.

Exploration of Novel Functionalization Strategies

While the iodine at the C7 position is a prime handle for functionalization, modern synthetic methods offer avenues to modify the molecule at other positions, including direct C-H functionalization. chim.itmdpi.com Exploring these novel strategies can rapidly increase the molecular diversity accessible from the this compound core.

Promising areas for exploration include:

Late-Stage C-H Functionalization: Developing regioselective methods to introduce new functional groups at the C3, C4, or C5 positions of the indazole ring without pre-functionalization. researchgate.netnih.gov This is a highly atom-economical approach to creating diverse libraries of compounds.

Photoredox Catalysis: Using visible light and a photocatalyst to enable novel bond formations under exceptionally mild conditions. nih.govdigitellinc.comrsc.org This could be applied to introduce alkyl, aryl, or other groups through radical-mediated pathways, potentially offering different reactivity patterns compared to traditional thermal methods. acs.org

Electrochemical Synthesis: Utilizing electrochemistry to drive reactions, offering a reagent-free method for transformations like N-acylation or the formation of indazolin-3-ones. organic-chemistry.org

| Position | Existing Handle | Potential Novel Strategy | Possible Transformation |

|---|---|---|---|

| C3 | None | Direct C-H Arylation/Alkylation researchgate.net | Introduction of aryl or alkyl groups |

| N1 | N-H bond | Photoredox-mediated N-alkylation acs.org | Formation of N-alkylated derivatives |

| C4/C5 | None | Directed C-H Halogenation nih.gov | Introduction of Cl, Br for further coupling |

| C7 | Iodo group | Suzuki, Sonogashira, Heck coupling mdpi.com | Formation of C-C bonds |

Deeper Computational Probes into Electronic and Steric Effects

The interplay between the electron-donating methyl group at C6 and the electron-withdrawing/coupling-ready iodo group at C7 significantly influences the electronic properties and reactivity of the indazole ring. Deeper computational studies are essential to quantitatively understand and predict these effects.

Future computational research should aim to:

Analyze Molecular Orbitals: Use Density Functional Theory (DFT) to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov The HOMO-LUMO gap is a key indicator of chemical reactivity and can help predict how the molecule will interact with various reagents. rsc.org

Map Electrostatic Potential: Generate electrostatic potential maps to visualize electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. nih.gov

Quantify Steric Hindrance: Model the steric bulk of the C6-methyl and C7-iodo groups to understand their influence on the accessibility of adjacent positions (like the N1-H) for reactions such as N-alkylation. beilstein-journals.org

Predict Regioselectivity: Employ DFT and Natural Bond Orbital (NBO) analyses to calculate atomic charges and Fukui indices, which can help predict the regioselectivity of reactions like alkylation or electrophilic substitution on the indazole ring. researchgate.net Such studies have been used to rationalize the N1 vs. N2 alkylation patterns in other substituted indazoles. beilstein-journals.orgnih.gov

By systematically pursuing these research avenues, the scientific community can transform this compound from a relatively obscure compound into a versatile and valuable tool for constructing novel molecules with potential applications across various fields of chemical science.

Q & A

Basic Question: What advanced spectroscopic and computational methods are recommended to validate the molecular structure of 7-Iodo-6-methyl-1H-indazole?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm substituent positions and electronic environments. Compare chemical shifts with analogous iodinated indazoles (e.g., 2-(7-iodo-1H-benzo[d]imidazol-1-yl)phenylacetate ).

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (iodine exhibits a distinct isotopic signature).

- Density Functional Theory (DFT): Optimize geometry using hybrid functionals (e.g., B3LYP with exact exchange terms ) to predict NMR/IR spectra. Compare computed vs. experimental data to resolve ambiguities in tautomerism or regiochemistry .

Advanced Question: How can synthetic routes for this compound be optimized to address low yields in iodination steps?

Methodological Answer:

- Metal-Catalyzed Iodination: Employ Cu(I)- or Pd(II)-catalyzed reactions (e.g., Sandmeyer-type iodination) for regioselective introduction of iodine. Monitor reaction kinetics under inert atmospheres to prevent iodine loss .

- Solvent and Temperature Optimization: Use polar aprotic solvents (DMF, DMSO) at 60–80°C to enhance solubility of intermediates. For example, DMSO facilitates oxygen-mediated N–N bond formation in indazoles .

- Purification Strategies: Combine column chromatography (silica gel, hexane/EtOAc gradients) with recrystallization (ethanol/water) to isolate high-purity product. Validate purity via HPLC (>98%) and elemental analysis .

Basic Question: What computational approaches are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies using DFT (B3LYP/6-31G* basis set) to identify nucleophilic/electrophilic sites. Iodine’s σ-hole interactions can be modeled with dispersion-corrected functionals .

- Transition-State Modeling: Simulate Suzuki-Miyaura coupling pathways using the Colle-Salvetti correlation-energy formula to evaluate activation barriers .

- Solvent Effects: Apply the Polarizable Continuum Model (PCM) to assess solvent polarity’s impact on reaction thermodynamics .

Advanced Question: How should researchers resolve contradictions between experimental crystallographic data and computational structural predictions?

Methodological Answer:

- Multi-Method Refinement: Use SHELXL for crystal structure refinement, incorporating Hirshfeld surface analysis to validate hydrogen bonding and halogen interactions . Cross-check with DFT-optimized geometries to identify lattice distortions .

- Error Analysis: Quantify R-factors and residual electron density peaks. If discrepancies persist (e.g., bond length variations >0.02 Å), re-examine crystal quality (e.g., twinning, solvent content) .

- Dynamic Effects: Consider temperature-dependent XRD or neutron diffraction to account for thermal motion .

Basic Question: What strategies are effective for assessing the environmental stability and degradation pathways of this compound?

Methodological Answer:

- Hydrolytic Degradation Studies: Incubate the compound in buffered solutions (pH 3–9) at 25–50°C. Monitor iodine release via ICP-MS and identify degradation products using LC-HRMS .

- Photolysis Experiments: Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic media. Track radical intermediates via EPR spectroscopy .

- QSAR Modeling: Apply quantitative structure-activity relationship models to predict bioaccumulation and toxicity .

Advanced Question: How can researchers design kinase inhibition assays to evaluate this compound’s biological activity?

Methodological Answer:

- Kinase Profiling: Screen against a panel of 50+ kinases (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ assays. Use 10 µM–1 nM compound concentrations and Z’-factor validation for assay robustness .

- Docking Studies: Perform molecular docking (AutoDock Vina) with kinase crystal structures (PDB entries). Prioritize kinases with conserved halogen-binding pockets .

- Cellular Validation: Test in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination via MTT assays. Include controls for iodine’s potential off-target effects .

Basic Question: What are the best practices for handling air- or light-sensitive intermediates during synthesis?

Methodological Answer:

- Inert Atmosphere Techniques: Use Schlenk lines or gloveboxes (O₂ < 1 ppm) for moisture-sensitive steps (e.g., Grignard reactions) .

- Light-Sensitive Storage: Store intermediates in amber vials under nitrogen. For photolytic reactions, employ quartz reactors with monochromatic light sources .

- Stability Monitoring: Track decomposition via TLC or in situ IR spectroscopy .

Advanced Question: How can cryo-EM or microED complement XRD for structural analysis of poorly crystallizing derivatives?

Methodological Answer:

- Microcrystal Electron Diffraction (MicroED): Prepare nanocrystals (100–500 nm) via vapor diffusion. Collect data on a cryo-TEM equipped with a direct electron detector. Process using DIALS .

- Cryo-EM Single-Particle Analysis: For protein-bound complexes, use negative-staining EM to screen binding conditions before high-resolution data collection .

- Hybrid Refinement: Integrate cryo-EM maps with DFT-computed electrostatic potentials to resolve ambiguous halogen positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.